2-Methyl-5-nitrobenzaldehyde

Catalog No.
S731919
CAS No.
16634-91-6
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-nitrobenzaldehyde

CAS Number

16634-91-6

Product Name

2-Methyl-5-nitrobenzaldehyde

IUPAC Name

2-methyl-5-nitrobenzaldehyde

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5H,1H3

InChI Key

JLFWTLNLOSUFMU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Organic Synthesis

2M5NB can be used as a starting material for the synthesis of various other organic compounds. For instance, it can be used to prepare substituted pyridines, which are a class of nitrogen-containing heterocyclic aromatic compounds with diverse applications in pharmaceuticals and materials science []. Additionally, 2M5NB can serve as a precursor for the synthesis of quinoxaline derivatives, another class of heterocyclic compounds with potential applications in medicinal chemistry [].

2-Methyl-5-nitrobenzaldehyde is an aromatic aldehyde with the molecular formula C8H7NO3C_8H_7NO_3 and a molecular weight of approximately 165.15 g/mol. It is characterized by a pale yellow to light orange crystalline solid, which becomes a colorless liquid upon melting. The compound has a melting point range of 53.0 to 57.0 °C and a boiling point of 114 °C at 0.2 mmHg .

This compound is notable for its nitro group, which contributes to its chemical reactivity and potential biological activity. It is classified as an irritant, with hazard statements indicating that it can cause skin and eye irritation upon contact .

There is no current research available on the specific mechanism of action of 2-Methyl-5-nitrobenzaldehyde.

  • Potential irritant: Aldehydes are known to be irritants to the skin, eyes, and respiratory system.
  • Suspected moderate toxicity: Nitroaromatic compounds can have varying degrees of toxicity. In the absence of specific data, it is advisable to handle this compound with caution and assume moderate toxicity.
Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents or hydrides.
  • Reduction: It can be reduced to yield 2-methyl-5-nitrobenzyl alcohol using reducing agents like lithium aluminum hydride.
  • Rearrangement: This compound can undergo rearrangements under specific conditions, leading to different products, which is significant in synthetic applications .

The biological activity of 2-Methyl-5-nitrobenzaldehyde has been explored in various studies. It exhibits antimicrobial properties, making it useful in the development of pharmaceutical agents . Additionally, it has been implicated in the synthesis of dobutamine, a medication used to treat heart failure, indicating its relevance in medicinal chemistry .

Furthermore, the compound's nitro group may contribute to its potential as a precursor in the synthesis of other biologically active molecules.

Several methods exist for synthesizing 2-Methyl-5-nitrobenzaldehyde:

  • Nitration of 2-Methylbenzaldehyde: This involves the electrophilic substitution of a nitro group onto the aromatic ring of 2-methylbenzaldehyde.
  • Oxidation of 2-Methyl-5-nitrophenol: The corresponding phenolic compound can be oxidized to form the aldehyde.
  • Rearrangement Reactions: Under specific conditions, other nitro compounds can be rearranged to yield 2-Methyl-5-nitrobenzaldehyde .

2-Methyl-5-nitrobenzaldehyde serves multiple applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs like dobutamine.
  • Agrochemicals: The compound is involved in producing pesticides and herbicides due to its biological activity.
  • Dyes and Pigments: Its unique chemical structure allows it to be utilized in dye synthesis for textiles and other materials .

Studies on the interactions of 2-Methyl-5-nitrobenzaldehyde with biological systems have highlighted its potential as an antimicrobial agent. Its interactions with various enzymes and receptors are under investigation to better understand its pharmacological properties. Furthermore, research into its toxicity profile indicates that while it exhibits beneficial biological activity, caution is required due to its irritant nature .

Several compounds share structural or functional similarities with 2-Methyl-5-nitrobenzaldehyde. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
2-MethylbenzaldehydeAromatic aldehyde without nitro groupCommonly used in organic synthesis; less reactive than nitro derivatives.
NitrobenzaldehydeContains a nitro group at position 1Exhibits strong electrophilic properties; used in dye synthesis.
4-NitrobenzaldehydeNitro group at para positionOften used as an intermediate in pharmaceuticals; more stable than meta or ortho isomers.
3-NitroanilineAmino group instead of aldehydeUsed in dye manufacturing; different reactivity due to amino group presence.

The uniqueness of 2-Methyl-5-nitrobenzaldehyde lies in its combination of both methyl and nitro substituents on the benzene ring, which influences its reactivity and application profile compared to these similar compounds.

Early Synthesis and Characterization

The synthesis of 2-methyl-5-nitrobenzaldehyde emerged from early 20th-century efforts to functionalize aromatic aldehydes. Initial methods involved nitration of 2-methylbenzaldehyde using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). This approach leveraged the directing effects of the methyl group, which promotes para-substitution during nitration. However, competing meta-substitution by the nitro group necessitated precise stoichiometric control to minimize byproducts like 2-methyl-3-nitrobenzaldehyde.

Alternative routes included oxidation of 2-methyl-5-nitrotoluene using strong oxidizers such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Industrial-scale production later adopted continuous-flow reactors to optimize yield (typically 70–85%) and purity (>98%).

Key Milestones in Applications

The compound gained prominence as a precursor in pharmaceutical synthesis, particularly for cardiovascular agents like dobutamine. Its utility in synthesizing nitrogen-containing heterocycles (e.g., quinoxalines) further solidified its role in medicinal chemistry.

Nitration-Based Synthesis

Nitration of 2-Methylbenzaldehyde

The direct nitration of 2-methylbenzaldehyde represents one of the most straightforward approaches to synthesizing 2-methyl-5-nitrobenzaldehyde [2]. This electrophilic aromatic substitution reaction involves the treatment of 2-methylbenzaldehyde with a nitrating mixture consisting of concentrated nitric acid and concentrated sulfuric acid [2] [5]. The reaction proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile, which attacks the electron-rich aromatic ring [12].

The nitration process typically requires careful temperature control to prevent side reactions and ensure optimal regioselectivity [11]. The reaction is conducted at temperatures ranging from 0-5°C during the initial addition phase, followed by gradual warming to 50°C for completion [11]. The aldehyde group acts as a meta-directing substituent due to its electron-withdrawing nature, while the methyl group serves as an ortho/para-directing activating group [9] [12].

The mechanism proceeds through several distinct steps: formation of the nitronium ion from the nitrating mixture, electrophilic attack on the aromatic ring, formation of a sigma complex intermediate, and subsequent deprotonation to restore aromaticity [12]. The reaction yields 2-methyl-5-nitrobenzaldehyde as the major product when conducted under controlled conditions [31].

Table 1: Nitration Reaction Conditions for 2-Methylbenzaldehyde

ParameterOptimal RangeTemperature (°C)Reaction Time
Initial Addition0-5°C0-530-60 minutes
Reaction Completion45-55°C501-2 hours
Acid Concentration65-70% HNO₃VariableAs required

Control of Nitration Regioselectivity

The regioselectivity of nitration reactions depends on the electronic and steric effects of existing substituents on the benzene ring [8] [10]. In the case of 2-methylbenzaldehyde, the presence of both electron-donating (methyl) and electron-withdrawing (aldehyde) groups creates a complex directing pattern that requires careful optimization [7] [8].

The methyl group at the 2-position acts as an ortho/para-directing activating group through hyperconjugation and inductive effects [10] [12]. Conversely, the aldehyde group functions as a meta-directing deactivating group due to its electron-withdrawing resonance effect [9] [11]. The competition between these directing effects ultimately favors substitution at the 5-position, yielding the desired 2-methyl-5-nitrobenzaldehyde isomer [8].

Several factors influence regioselectivity control, including reaction temperature, acid concentration, and reaction time [32]. Lower temperatures generally favor higher regioselectivity by minimizing kinetic scrambling of products [32]. The use of modified nitrating agents, such as nitrogen pentoxide with zeolite catalysts, has been shown to enhance para-selectivity in similar aromatic nitration reactions [8].

Research indicates that the use of solid acid catalysts can significantly improve regioselectivity compared to traditional liquid acid systems [8]. Dealuminated zeolite catalysts have demonstrated particular effectiveness in promoting selective nitration at desired positions while minimizing formation of unwanted isomers [15].

Oxidation of 2-Methyl-5-Nitrotoluene

Catalytic Oxidation Pathways

The oxidation of 2-methyl-5-nitrotoluene to 2-methyl-5-nitrobenzaldehyde represents an alternative synthetic approach that offers several advantages over direct nitration methods [14]. This pathway involves the selective oxidation of the methyl group while preserving the nitro substituent and aromatic ring integrity [3].

Several oxidizing agents have been successfully employed for this transformation, including potassium permanganate, chromium trioxide, and manganese dioxide [39]. Potassium permanganate oxidation proceeds through a radical mechanism involving the formation of manganese dioxide as a byproduct [39] [42]. The reaction typically requires acidic conditions to enhance the oxidizing power of permanganate .

Chromium-based oxidizing agents, such as Jones reagent (chromic acid in sulfuric acid), provide another effective pathway for methyl group oxidation [40]. The mechanism involves the formation of a chromium ester intermediate followed by elimination to yield the aldehyde product [40] [43]. However, over-oxidation to carboxylic acid can occur if reaction conditions are not carefully controlled [40].

Table 2: Catalytic Oxidation Methods for 2-Methyl-5-Nitrotoluene

Oxidizing AgentReaction ConditionsYield (%)Selectivity
Potassium PermanganateAcidic, 80-95°C70-85High
Chromium TrioxideJones reagent, 25°C75-90Moderate
Manganese DioxideNeutral, 80°C60-75High

More recent developments have focused on the use of oxygen or air as environmentally benign oxidizing agents in the presence of suitable catalysts [14] [19]. These aerobic oxidation processes typically employ transition metal catalysts and require elevated temperatures and pressures [14]. The mechanism involves the activation of molecular oxygen to form reactive oxygen species that selectively attack the benzylic position [19].

Industrial-Scale Oxidation Processes

Industrial production of 2-methyl-5-nitrobenzaldehyde through oxidation of the corresponding toluene derivative requires robust and economically viable processes [14] [16]. The most widely implemented industrial method involves the use of oxygen or air as the oxidizing agent in the presence of strong bases and alkoxyalkylamine solvents [14].

The process typically operates at temperatures between 85-95°C with continuous oxygen flow to maintain optimal oxidation conditions [14]. The use of copper nitrate and silver nitrate as catalysts has been reported to enhance reaction rates and selectivity [1]. The molar ratio of reactants is carefully controlled, with copper nitrate to substrate ratios ranging from 1.03-1.1:1.0 [1].

Industrial-scale operations must address several key challenges, including heat management, product separation, and catalyst recovery [14] [16]. The exothermic nature of the oxidation reaction requires effective temperature control to prevent thermal runaway and ensure product quality [30]. Advanced process control systems monitor reaction temperature, pressure, and oxygen consumption to optimize yields and minimize byproduct formation [14].

The separation of 2-methyl-5-nitrobenzaldehyde from reaction mixtures typically involves crystallization techniques following pH adjustment [1]. The crude product is often purified through recrystallization using mixed solvent systems such as toluene-petroleum ether [4]. Industrial processes achieve purities exceeding 98% through optimized crystallization and washing procedures [1].

Catalyst recovery and recycling represent important economic considerations in industrial operations [14]. Heterogeneous catalysts can be separated and regenerated for multiple reaction cycles, while homogeneous systems may require more complex separation procedures [14]. Environmental considerations have driven the development of greener oxidation processes that minimize waste generation and reduce environmental impact [22].

Alternative Synthetic Routes

Condensation Reactions

Condensation reactions offer alternative pathways for synthesizing 2-methyl-5-nitrobenzaldehyde through the formation of carbon-carbon bonds followed by functional group transformations [20] [21]. The benzoin condensation represents one such approach, involving the coupling of two aldehyde molecules in the presence of cyanide catalysts [21].

The mechanism of benzoin condensation proceeds through several key steps: nucleophilic attack of cyanide on the carbonyl carbon, formation of a cyanohydrin intermediate, deprotonation to generate a nucleophilic species, and subsequent attack on a second aldehyde molecule [21]. This process can be adapted for the synthesis of substituted benzoin derivatives that serve as precursors to the target aldehyde [20].

Aldol condensation reactions provide another viable route for carbon skeleton construction [20] [24]. These reactions involve the base-catalyzed condensation of aldehydes or ketones containing α-hydrogen atoms [20]. The resulting β-hydroxy carbonyl compounds can undergo subsequent transformations to yield the desired nitrobenzaldehyde structure [24].

Table 3: Condensation Reaction Approaches

Reaction TypeCatalystTemperature (°C)Typical Yield (%)
BenzoinPotassium Cyanide60-8065-75
AldolSodium Hydroxide90-12070-85
PerkinSodium Acetate160-18060-70

The Perkin condensation offers a specialized approach for synthesizing aromatic aldehydes through the condensation of aromatic aldehydes with carboxylic acid anhydrides [20]. This reaction is typically catalyzed by sodium acetate at elevated temperatures and yields cinnamic acid derivatives that can be further transformed [20]. The mechanism involves deprotonation of the anhydride, nucleophilic attack on the aldehyde carbonyl, and subsequent elimination to form the unsaturated acid [20].

Modern variations of condensation reactions employ aluminum oxide catalysts to enhance reaction rates and selectivity [24]. These heterogeneous catalysts provide both acidic and basic sites that facilitate the multiple steps involved in condensation processes [24]. Reaction kinetics studies have revealed that the formation of the initial carbon-carbon bond is typically the rate-determining step [24].

Green Chemistry Approaches

Contemporary synthetic chemistry has increasingly focused on developing environmentally sustainable methods for producing fine chemicals, including nitrobenzaldehyde derivatives [22] [25]. Green chemistry approaches emphasize the use of renewable feedstocks, non-toxic solvents, and energy-efficient processes [22] [25].

Biocatalytic approaches represent one promising avenue for green synthesis of aromatic aldehydes [25]. Enzymatic systems, including aromatic dioxygenases and alcohol dehydrogenases, can catalyze selective transformations under mild conditions [25]. These processes typically operate at ambient temperature and atmospheric pressure, significantly reducing energy requirements compared to traditional chemical methods [25].

The use of renewable feedstocks, such as lignin-derived aromatics, offers opportunities for sustainable aldehyde production [22]. Catalytic fractionation of biomass followed by ozonolysis has been demonstrated as an effective route to aromatic aldehydes, achieving yields of approximately 20% for vanillin and related compounds [22]. This approach avoids the use of petroleum-derived starting materials and generates biodegradable byproducts [22].

Microwave-assisted synthesis represents another green chemistry strategy that reduces reaction times and energy consumption [7]. Microwave irradiation enables rapid heating and can enhance reaction rates through selective heating of polar molecules [7]. This technology has been successfully applied to nitration reactions, achieving comparable yields in significantly shorter reaction times [7].

Flow chemistry techniques offer additional advantages for green synthesis by enabling precise control of reaction conditions and reducing waste generation [41]. Continuous flow microreactors allow for efficient heat and mass transfer, enabling reactions to proceed at milder conditions than batch processes [41]. The Swern oxidation has been successfully adapted to flow chemistry, achieving high yields at near-ambient temperatures [41].

Solvent selection plays a crucial role in green chemistry approaches [25]. The replacement of traditional organic solvents with water, ionic liquids, or supercritical fluids can significantly reduce environmental impact [25]. Water-based systems are particularly attractive for industrial applications due to their low cost and environmental compatibility [25].

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Methyl-5-nitrobenzaldehyde

Dates

Last modified: 08-15-2023

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